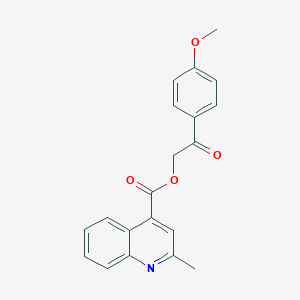

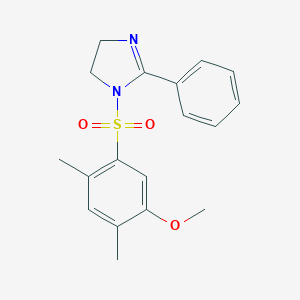

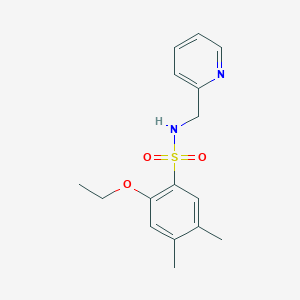

2-(4-甲氧基苯基)-2-氧代乙基 2-甲基喹啉-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline is a well-known nitrogenous tertiary base . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

Quinoline and its derivatives have been synthesized through various methods. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .

Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It’s also known as 1-azanaphthalene and benzo[b]pyridine .

Chemical Reactions Analysis

Quinoline and its derivatives have been used in various chemical reactions. For instance, two series of pyrazole-containing quinolones were synthesized using 2-(4-methoxyphenyl)malonaldehyde and 1H-pyrazol-5-amine as precursors through condensation followed by Suzuki–Miyaura cross-coupling method .

Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol .

作用机制

Target of Action

Quinoline derivatives, which this compound is a part of, have been widely studied for their diverse biological activities .

Mode of Action

It’s known that quinoline derivatives interact with various cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Quinoline derivatives are known to have various biological effects, depending on their specific structures and the cellular targets they interact with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .

实验室实验的优点和局限性

One advantage of using 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been found to be relatively stable and non-toxic. However, one limitation of using 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

未来方向

There are several potential future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate. One area of interest is the development of more potent and selective analogs of 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate that can be used as anticancer agents. Additionally, further studies are needed to better understand the mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate and its potential applications in the treatment of other diseases.

合成方法

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves the reaction of 2-methylquinoline-4-carboxylic acid with 4-methoxyphenylacetic acid and thionyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to obtain 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate.

科学研究应用

药理学应用

喹啉衍生物,例如“2-(4-甲氧基苯基)-2-氧代乙基 2-甲基喹啉-4-羧酸酯”,因其药理学性质而被广泛研究 . 由于其独特的生物测定和与细胞的相互作用,它们在许多重要领域显示出多功能性 . 化学家通过新策略设计和合成这些新型杂环,并对合成的分子进行筛选,以评估其对市场上典型药物的功效 .

含吡唑的喹诺酮的合成

该化合物可用作含吡唑的喹诺酮合成的前体 . 该过程涉及缩合反应,然后是 Suzuki–Miyaura 交叉偶联方法 .

生物学特性

1H-吡唑并[3,4-b]喹啉可由喹啉衍生物合成,并已显示出有希望的生物学特性 . 它们已被用作潜在的荧光传感器和生物活性化合物 .

荧光传感器

1H-吡唑并[3,4-b]喹啉可由喹啉衍生物合成,可用作荧光传感器 . 母体结构可以被许多取代基修饰,这些取代基对物理、光物理和生物学特性有很大影响 .

苯二氮卓受体结合

属性

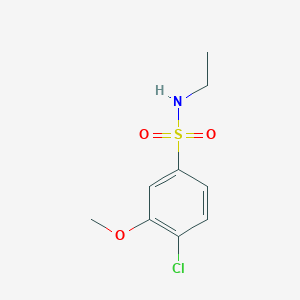

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-13-11-17(16-5-3-4-6-18(16)21-13)20(23)25-12-19(22)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZRFEMQFBFCDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

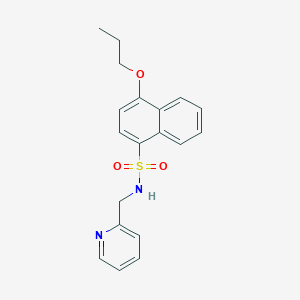

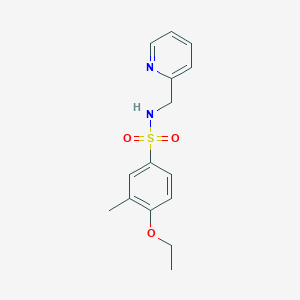

![(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B497546.png)